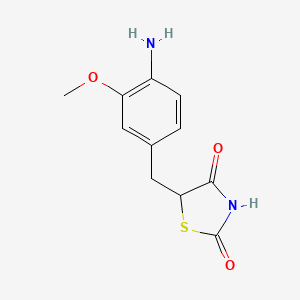

5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione

Description

Properties

CAS No. |

86733-81-5 |

|---|---|

Molecular Formula |

C11H12N2O3S |

Molecular Weight |

252.29 g/mol |

IUPAC Name |

5-[(4-amino-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O3S/c1-16-8-4-6(2-3-7(8)12)5-9-10(14)13-11(15)17-9/h2-4,9H,5,12H2,1H3,(H,13,14,15) |

InChI Key |

SNBJRZPGEVQCNE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2C(=O)NC(=O)S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione typically involves the reaction of 4-amino-3-methoxybenzylamine with thiazolidinedione derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidinedione derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Thiazolidinediones are known for their anti-inflammatory properties. Research indicates that derivatives of this compound can significantly inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). For instance, compounds derived from thiazolidinediones have shown up to 98% inhibition in carrageenan-induced paw edema tests in animal models .

Antimicrobial Activity

The antimicrobial potential of thiazolidinediones has been extensively studied. A recent study demonstrated that several derivatives exhibited superior antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa compared to standard antibiotics like ampicillin .

| Compound | Activity Against | Reference |

|---|---|---|

| Compound 12 | E. coli (MIC) | |

| Compound 10 | Fungal strains (better than ketoconazole) |

Antidiabetic Activity

Thiazolidinediones are also recognized for their role in diabetes management, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). The compound has shown promising insulinotropic effects, making it a candidate for further development in antidiabetic therapies .

| Study Focus | Result | Reference |

|---|---|---|

| Insulinotropic effect | Significant enhancement observed | |

| PPAR-γ activation | Mechanism for antidiabetic activity |

Anticancer Activity

The anticancer properties of thiazolidinediones have been explored through various studies that assess their efficacy against different cancer cell lines. Certain derivatives have demonstrated significant cytotoxic effects, with inhibition rates exceeding 80% against specific cancer types .

| Compound | Cancer Type | % Inhibition | Reference |

|---|---|---|---|

| Compound 4g | CNS Cancer SF-295 | 84.19% | |

| Compound 4p | Leukemia RPMI-8226 | 72.11% |

Case Studies and Research Findings

Several studies highlight the multifaceted applications of this compound:

- A study conducted on a series of thiazolidinone derivatives revealed that modifications at the C5 position significantly impacted their biological activity, leading to enhanced antimicrobial and anticancer properties .

- Molecular docking studies indicated that specific substitutions could improve binding affinity to target proteins involved in inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings:

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) and hydroxy (-OH) groups (electron-donating) are associated with lower cytotoxicity but moderate antidiabetic activity . Chloro (-Cl) substituents (electron-withdrawing) increase cytotoxicity, as seen in DCPMT .

- Cytotoxicity and Substituent Polarity: Polar groups (e.g., -OH, -NH₂) may reduce cellular uptake, lowering toxicity. MPMT (methoxy) exhibits low toxicity, whereas TGZ (bulky chromanol substituent) shows hepatotoxicity due to metabolic instability . The target compound’s amino group could improve solubility and reduce hepatotoxicity relative to TGZ .

Antidiabetic Activity

Table 2: Antidiabetic Efficacy of TZD Analogs

*Inspired by PPARγ-independent cyclin D1 repression observed in Delta2-TG derivatives .

- The amino group in the target compound may enable dual mechanisms: PPARγ activation and post-transcriptional cyclin D1 regulation, enhancing insulin sensitization .

Biological Activity

5-(4-Amino-3-methoxybenzyl)-2,4-thiazolidinedione (commonly referred to as a thiazolidinedione derivative) is part of a class of compounds that have garnered attention for their diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article explores the biological activity of this compound, focusing on its antidiabetic properties, anti-inflammatory effects, and potential anticancer activities.

Chemical Structure and Synthesis

The compound features a thiazolidine ring structure with various substituents that enhance its biological activity. The synthesis typically involves the reaction of thiazolidinedione with substituted benzaldehydes, leading to the formation of the desired thiazolidinedione derivatives.

Antidiabetic Activity

Thiazolidinediones are well-known for their role as insulin sensitizers. They primarily exert their effects through activation of the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. The following table summarizes the antidiabetic activities observed in various studies:

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) | Reference |

|---|---|---|---|

| This compound | 35 | 73% | |

| Pioglitazone | - | 65% | |

| Rosiglitazone | - | 65% |

In a study involving alloxan-induced diabetic rats, this compound demonstrated significant hypoglycemic effects comparable to standard treatments like pioglitazone and rosiglitazone .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves stabilization of the human red blood cell membrane and inhibition of protein denaturation. A study reported that at a concentration of 500 μg/mL, significant inhibition was observed in HRBC membrane stabilization assays .

Anticancer Activity

Recent research indicates that thiazolidinedione derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound exhibited cytotoxic effects against glioblastoma cells . The following table outlines some findings related to anticancer activity:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LN229 (glioblastoma) | 0.126 | Apoptosis induction via Raf/MEK pathway inhibition |

Case Studies

- Hypoglycemic Activity : In a controlled study with diabetic rats, administration of this compound at a dose of 35 mg/kg resulted in a significant reduction in blood glucose levels compared to untreated controls. This study highlights the compound's potential as an effective antidiabetic agent .

- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects by measuring HRBC membrane stabilization and protein denaturation inhibition at varying concentrations. The results indicated that this compound significantly reduced membrane lysis at higher concentrations .

- Anticancer Efficacy : A series of experiments using glioblastoma cell lines demonstrated that derivatives similar to this compound could effectively inhibit cell proliferation and induce apoptosis through specific signaling pathways .

Q & A

Q. What synthetic routes are recommended for 5-(4-amino-3-methoxybenzyl)-2,4-thiazolidinedione, and how can purity be optimized?

The compound is typically synthesized via condensation of 2,4-thiazolidinedione with a substituted benzaldehyde precursor. A general procedure involves refluxing equimolar amounts of 2,4-thiazolidinedione, 4-amino-3-methoxybenzaldehyde, and a catalyst (e.g., piperidine) in ethanol for 24–26 hours . Post-reaction, acidification with acetic acid (pH 3–4) precipitates the crude product, which is recrystallized from methanol. Purity optimization requires monitoring reaction progress via TLC, adjusting solvent ratios during recrystallization, and characterizing intermediates using elemental analysis (C, H, N) to confirm stoichiometric integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- NMR : Focus on the methoxy group (δ ~3.8–4.0 ppm for OCH₃), aromatic protons (δ ~6.8–7.5 ppm for ArH), and the thiazolidinedione ring protons (δ ~4.8–5.2 ppm for CH₂) .

- IR : Confirm the presence of carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzyl and thiazolidinedione moieties .

Q. What is the primary pharmacological mechanism of action for this compound, and how does it compare to other thiazolidinediones?

This compound acts as a PPARγ agonist, enhancing insulin sensitivity by modulating glucose and lipid metabolism genes . Unlike troglitazone or ciglitazone, its 4-amino-3-methoxybenzyl substituent may influence receptor binding affinity and selectivity. Comparative studies in diabetic rodent models (e.g., KKA(y) mice) are recommended to evaluate potency relative to established thiazolidinediones .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound, particularly when introducing electron-withdrawing groups on the benzyl ring?

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of electron-deficient aldehydes during condensation .

- Catalyst Screening : Piperidine or morpholine can accelerate Knoevenagel condensation, but tertiary amines (e.g., DBU) may improve reactivity for sterically hindered substrates .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <1 hour while maintaining yields >70% .

Q. How should researchers resolve contradictions in PPARγ activation data across different cell-based assays?

Discrepancies may arise from:

- Cell Line Variability : Use standardized models (e.g., NIH/3T3-L1 adipocytes) for PPARγ transactivation assays .

- Ligand-Binding Domain Mutations : Perform co-crystallography (e.g., X-ray structures) to identify critical interactions between the compound’s benzyl group and PPARγ’s hydrophobic pocket .

- Cross-Validation : Combine luciferase reporter assays with quantitative RT-PCR of PPARγ target genes (e.g., adiponectin) to confirm functional activity .

Q. What strategies are effective for designing derivatives with enhanced metabolic stability while retaining PPARγ agonism?

Q. How can crystallographic data inform structure-activity relationship (SAR) studies for this compound?

Single-crystal X-ray diffraction of the monohydrate form reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.